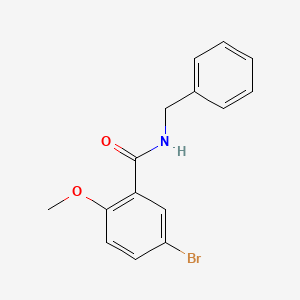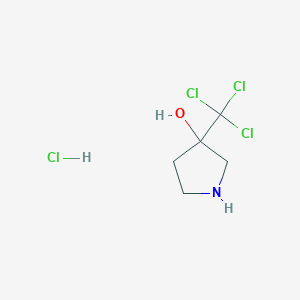
N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a mixture of 2-((2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)-phenyl)amino) benzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetra-methyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives have been extensively studied for their biological activities, including potential carcinogenicity and pharmacological properties. The study by Ashby et al. (1978) synthesized and evaluated thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl for potential carcinogenicity. These compounds showed activity profiles in vitro consistent with known chemistry, indicating potential carcinogenicity, but raised questions about their ability to elicit tumors in vivo (Ashby, Styles, Anderson, & Paton, 1978).
Advanced Oxidation Processes and Environmental Applications
Research on advanced oxidation processes (AOPs) for the degradation of pharmaceuticals like acetaminophen reveals the importance of identifying reactive sites for environmental remediation. The study by Qutob et al. (2022) highlights the use of AOPs to generate by-products from acetaminophen degradation, providing insights into the environmental impact and potential risks associated with pharmaceutical waste. This research underscores the relevance of chemical compounds in environmental science and the development of more sustainable chemical processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Implications for Drug Design and Synthesis
The study by Kondo and Murakami (2001) on synthetic organic chemistry based on the N-Ar axis, including developments of chemoselective N-acylation reagents, provides foundational knowledge for designing novel compounds with enhanced selectivity and potency. This research is crucial for the synthesis of new drugs and the exploration of their therapeutic potentials, especially in the context of designing molecules with specific biological targets (Kondo & Murakami, 2001).
Propiedades
IUPAC Name |
N-[2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-13(12(2)24-21-11)10-17(22)19-14-6-3-4-7-15(14)20-18(23)16-8-5-9-25-16/h3-9H,10H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNILSJNPTVBLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B2807642.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2807645.png)
![Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2807646.png)




![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2807653.png)
![2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2807654.png)

![2-(2,4-Dimethylphenyl)-4-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2807656.png)
![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2807657.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2807658.png)
